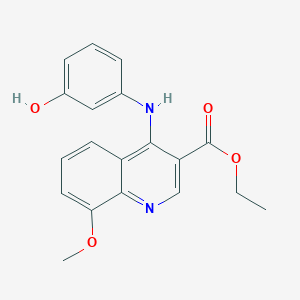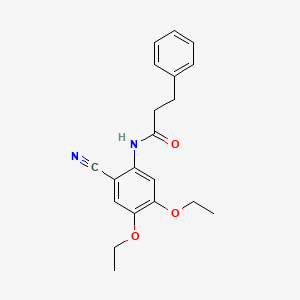
MFCD02966630
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02966630 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02966630 involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. Advanced techniques such as flow chemistry and high-throughput screening are often employed to enhance the production rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
MFCD02966630 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and catalysts, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides, typically in the presence of a catalyst such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine
Scientific Research Applications
MFCD02966630 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique properties can be leveraged.
Industry: this compound is utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which MFCD02966630 exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-8-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-19(23)15-11-20-18-14(8-5-9-16(18)24-2)17(15)21-12-6-4-7-13(22)10-12/h4-11,22H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIENLQYXKDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5582969.png)
![7,13-dioxa-1-thia-3-azadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B5582970.png)
![2,3-dichloro-4-{[(2-phenyl-4-quinolinyl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5582976.png)
![N-(2-CHLOROPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE](/img/structure/B5582980.png)
![N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5582989.png)
![5,7-diethyl-2-(2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5582997.png)
![2-{[(methylamino)carbonyl]amino}ethyl 1-naphthylcarbamate](/img/structure/B5583000.png)
![2-(2,4-dichlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5583002.png)
![2-[(2-fluorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5583021.png)
![2-oxo-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2H-chromene-3-carboxamide](/img/structure/B5583026.png)
![3-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-3-piperidinol dihydrochloride](/img/structure/B5583027.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1H-pyrrol-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5583034.png)
![2,3-dimethyl-6-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoxaline](/img/structure/B5583043.png)
